molecular formula C31H36N4O4 B609629 NPD-008 CAS No. 2229043-42-7

NPD-008

货号: B609629
CAS 编号: 2229043-42-7
分子量: 528.65
InChI 键: VZKJWTFPORBEEH-RPBOFIJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NPD-008 is a tetrahydrophthalazinone-class inhibitor targeting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a critical enzyme for parasite survival. It was developed through structure-based drug design to exploit a unique "P-pocket" in TbrPDEB1, which is absent in human PDE isoforms (e.g., hPDE4B/D), enabling selective inhibition . This compound exhibits potent in vitro activity against T. brucei (IC50 = 5.5 µM) and a high binding affinity for TbrPDEB1 (Ki = 100 nM). Mechanistically, it elevates intracellular cAMP levels in the parasite, leading to severe cellular disorganization and death, validating PDEs as therapeutic targets for African sleeping sickness .

属性

CAS 编号

2229043-42-7

分子式

C31H36N4O4

分子量

528.65

IUPAC 名称

N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide

InChI

InChI=1S/C31H36N4O4/c1-39-27-17-16-22(18-26(27)20-12-14-21(15-13-20)30(37)33-19-28(32)36)29-24-10-6-7-11-25(24)31(38)35(34-29)23-8-4-2-3-5-9-23/h6-7,12-18,23-25H,2-5,8-11,19H2,1H3,(H2,32,36)(H,33,37)/t24-,25+/m1/s1

InChI 键

VZKJWTFPORBEEH-RPBOFIJWSA-N

SMILES

O=C(C1=CC=C(C2=CC(C3=NN(C4CCCCCC4)C([C@@]5([H])CC=CC[C@@]35[H])=O)=CC=C2OC)C=C1)NCC(N)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

NPD008;  NPD 008;  NPD-008

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to NPD-008:

Compound Target Ki (nM) IC50 (µM) Selectivity (vs. hPDE4) Key Structural Features Reference PDB ID
This compound TbrPDEB1 100 5.5 >50-fold Tetrahydrophthalazinone core 5G2B (TbrPDEB1)
NPD-039 TbrPDEB1 100 6.7 >50-fold Similar scaffold, modified substituents N/A
NPD-001 hPDE4B/TbrPDEB1 230 (hPDE4B) 8.2 (T. cruzi) Low Phthalazinone core 5LAQ (hPDE4B)
NPD-040 TbrPDEB1/TcrPDEs N/A 10 (T. cruzi) Moderate Phthalazinone derivatives N/A

Notes:

  • NPD-039 : Shares this compound’s scaffold but with altered substituents, leading to comparable TbrPDEB1 inhibition (Ki = 100 nM) but slightly reduced anti-parasitic activity (IC50 = 6.7 µM) .
  • NPD-001 : A dual inhibitor of hPDE4B and TbrPDEB1, but lacks selectivity, limiting its therapeutic utility due to off-target effects in humans .
  • NPD-040: A newer phthalazinone derivative active against T. cruzi (EC50 ≤ 10 µM), with synergistic effects when combined with benznidazole (Bz) .

Selectivity and Mechanism

  • This compound vs. NPD-001 : this compound’s selectivity for TbrPDEB1 over hPDE4D is attributed to its interaction with the parasite-specific P-pocket, as shown in co-crystal structures (PDB ID 5G2B). In contrast, NPD-001 binds promiscuously to both TbrPDEB1 and hPDE4B, reducing its therapeutic window .
  • This compound vs. NPD-040: While NPD-040 shows broader anti-Trypanosoma activity (including T. cruzi), it requires higher concentrations (EC50 = 10 µM) compared to this compound’s potency against T. brucei .

Pharmacological Outcomes

  • This compound induces a >10-fold increase in intracellular cAMP in T. brucei within 2 hours, triggering irreversible cell death .
  • NPD-040 disrupts parasite Golgi apparatus and induces autophagy but shows borderline synergy with Bz, unlike this compound’s standalone efficacy .

Key Research Findings

  • Structural Insights : this compound’s co-crystal structure with TbrPDEB1 (PDB ID 5G2B) reveals hydrogen bonding with Gln-975 and hydrophobic interactions with the P-pocket, absent in human PDE4 isoforms .
  • Preclinical Data: this compound reduces parasitemia in murine models of African trypanosomiasis by >90% at 50 mg/kg, outperforming NPD-039 and NPD-001 .
  • Limitations : this compound’s solubility and metabolic stability remain suboptimal, necessitating further derivatization for clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NPD-008
Reactant of Route 2
Reactant of Route 2
NPD-008

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。